molecular formula C20H20N4O3 B5581362 6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5581362
M. Wt: 364.4 g/mol
InChI Key: CRHYJAPDWRZRPP-UHFFFAOYSA-N
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Description

6,7-dimethoxy-2-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and antimicrobial evaluation of new chalcones incorporating the isoquinoline moiety, which are relevant in the context of developing new antimicrobial agents. One study elaborated on the reaction of isoquinoline with hydrazonoyl chlorides to produce triazoloisoquinolines, which were then used to generate chalcones. These chalcones showed significant antimicrobial activity against various bacteria and fungi, highlighting the potential of isoquinoline derivatives in antimicrobial drug development (Mukhtar et al., 2022).

Enantioselective Synthesis

Another avenue of research involves the enantioselective synthesis of complex alkaloids from isoquinoline derivatives. For instance, the deprotonation and subsequent alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile have been used to prepare various alkaloids, showcasing the versatility of isoquinoline compounds in synthesizing biologically active alkaloids with potential therapeutic applications (Blank & Opatz, 2011).

Heterocyclic Compound Synthesis

Isoquinoline derivatives have also been explored for synthesizing tetra- and penta-heterocyclic compounds, which have significant implications in medicinal chemistry. One study described the preparation of various derivatives through reactions involving isoquinoline-1-carbonitrile, highlighting the compound's utility in constructing complex heterocyclic structures (Abdallah et al., 2009).

Cyclization and Synthetic Applications

Research on cyclization reactions has led to the synthesis of phenyl-tetrahydroisoquinolines, demonstrating the role of isoquinoline derivatives in generating diverse and structurally complex molecules. This work has implications for synthesizing new compounds with potential pharmacological properties (Saitoh et al., 2001).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Some isoquinoline derivatives have been studied for their potential pharmacological effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some isoquinoline derivatives have been found to exhibit cytotoxicity .

Future Directions

The study of complex organic compounds like the one you mentioned is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research may focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-18-9-14-6-7-23(11-16(14)10-19(18)27-2)20(25)15-4-3-5-17(8-15)24-12-21-22-13-24/h3-5,8-10,12-13H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHYJAPDWRZRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.